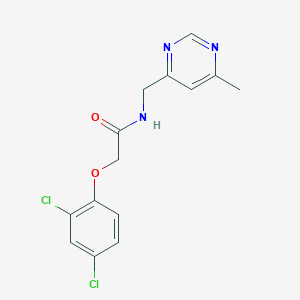
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, also known as CMPP, is a synthetic compound that has many potential applications in the scientific research field. It is a member of the pyridazinone family, a group of compounds that are known for their ability to interact with various biological systems. CMPP is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 288.8 g/mol and a melting point of 175-177 °C.
Aplicaciones Científicas De Investigación
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has a variety of potential applications in scientific research. It has been studied for its ability to interact with various biological systems, including the central nervous system, cardiovascular system, and endocrine system. It has been used in studies to investigate the effects of various drugs and hormones on the body. Additionally, it has been used in studies to investigate the mechanisms of action of various drugs and hormones.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone is still unknown. However, it is believed to interact with various biological systems in a variety of ways. It is thought to act as an agonist at certain G-protein coupled receptors, which may be responsible for its effects on various biological systems. Additionally, it is believed to interact with various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which may also be responsible for its effects on various biological systems.
Biochemical and Physiological Effects
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone has been studied for its effects on various biochemical and physiological systems. It has been found to have a variety of effects on the central nervous system, including sedative and anticonvulsant effects. Additionally, it has been found to have an effect on the cardiovascular system, including the ability to reduce blood pressure. It has also been found to have an effect on the endocrine system, including the ability to reduce levels of certain hormones, such as testosterone and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it can be synthesized in a laboratory setting using a variety of methods. However, one limitation is that the exact mechanism of action is still unknown, which can make it difficult to interpret the results of experiments. Additionally, it is not approved for human use, which can limit its use in clinical trials.
Direcciones Futuras
Given the potential applications of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, there are a number of future directions that could be explored. One possibility is to investigate the effects of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone on various biological systems, such as the central nervous system, cardiovascular system, and endocrine system. Additionally, further research could be done to investigate the mechanisms of action of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, as well as its potential therapeutic applications. Finally, further research could be done to investigate the potential side effects of 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone, as well as its potential interactions with other drugs and hormones.
Métodos De Síntesis
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 3-chloroaniline with piperazine and 4-chloro-2-chloroaniline in the presence of a catalyst. This reaction produces 4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone as a white crystalline solid. Other methods of synthesis include the reaction of 4-chloroaniline with 4-methylpiperazine, 4-chloro-2-chloroaniline with piperazine, and the reaction of 4-chloro-2-chloroaniline with 4-methylpiperazine.
Propiedades
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-5-7-20(8-6-19)13-10-18-21(15(22)14(13)17)12-4-2-3-11(16)9-12/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBLNQBXAJFVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2952201.png)



![3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952209.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2952210.png)
![5-oxo-5-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2952211.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2952214.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide](/img/structure/B2952218.png)

![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)